Cas no 1178372-80-9 (3-amino-4-(2,2-difluoroethoxy)benzoic acid)
3-amino-4-(2,2-difluoroethoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-4-(2,2-difluoroethoxy)benzoic acid
- 3-amino-4-(2,2-difluoroethoxy)benzoicacid
- EN300-92426
- MFCD12807654
- STL414930
- DXB37280
- AKOS005169607
- C9H9F2NO3
- 1178372-80-9
-
- MDL: MFCD12807654
- Inchi: 1S/C9H9F2NO3/c10-8(11)4-15-7-2-1-5(9(13)14)3-6(7)12/h1-3,8H,4,12H2,(H,13,14)
- InChI Key: OUZDZKUMDKRODS-UHFFFAOYSA-N
- SMILES: FC(COC1C=CC(C(=O)O)=CC=1N)F
Computed Properties
- Exact Mass: 217.05504947Da
- Monoisotopic Mass: 217.05504947Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 72.6Ų
3-amino-4-(2,2-difluoroethoxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Matrix Scientific | 209639-1g |
3-Amino-4-(2,2-difluoroethoxy)benzoic acid, 95% |
1178372-80-9 | 95% | 1g |
$658.00 | 2023-09-10 | |
| Enamine | EN300-92426-0.05g |
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$188.0 | 2023-09-01 | |
| Enamine | EN300-92426-0.1g |
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1178372-80-9 | 95% | 0.1g |
$282.0 | 2023-09-01 | |
| Enamine | EN300-92426-0.25g |
3-amino-4-(2,2-difluoroethoxy)benzoic acid |
1178372-80-9 | 95% | 0.25g |
$403.0 | 2023-09-01 | |
| Enamine | EN300-92426-0.5g |
3-amino-4-(2,2-difluoroethoxy)benzoic acid |
1178372-80-9 | 95% | 0.5g |
$636.0 | 2023-09-01 | |
| Enamine | EN300-92426-1.0g |
3-amino-4-(2,2-difluoroethoxy)benzoic acid |
1178372-80-9 | 95% | 1.0g |
$813.0 | 2023-02-11 | |
| Enamine | EN300-92426-2.5g |
3-amino-4-(2,2-difluoroethoxy)benzoic acid |
1178372-80-9 | 95% | 2.5g |
$1594.0 | 2023-09-01 | |
| Enamine | EN300-92426-5.0g |
3-amino-4-(2,2-difluoroethoxy)benzoic acid |
1178372-80-9 | 95% | 5.0g |
$2360.0 | 2023-02-11 | |
| Enamine | EN300-92426-10.0g |
3-amino-4-(2,2-difluoroethoxy)benzoic acid |
1178372-80-9 | 95% | 10.0g |
$3499.0 | 2023-02-11 | |
| Enamine | EN300-92426-1g |
3-amino-4-(2,2-difluoroethoxy)benzoic acid |
1178372-80-9 | 95% | 1g |
$813.0 | 2023-09-01 |
3-amino-4-(2,2-difluoroethoxy)benzoic acid Suppliers
3-amino-4-(2,2-difluoroethoxy)benzoic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 3-amino-4-(2,2-difluoroethoxy)benzoic acid
Introduction to 3-amino-4-(2,2-difluoroethoxy)benzoic acid (CAS No. 1178372-80-9)
3-amino-4-(2,2-difluoroethoxy)benzoic acid, identified by the chemical identifier CAS No. 1178372-80-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the benzoic acid derivatives class, which is well-documented for its diverse pharmacological applications. The presence of both amino and difluoroethoxy functional groups in its molecular structure imparts distinct chemical reactivity and biological functionality, making it a subject of extensive research and development.
The molecular structure of 3-amino-4-(2,2-difluoroethoxy)benzoic acid consists of a benzoic acid core substituted with an amino group at the 3-position and a 2,2-difluoroethoxy group at the 4-position. This specific arrangement of substituents contributes to its unique electronic and steric properties, which are critical in determining its interaction with biological targets. The amino group serves as a potential site for hydrogen bonding, enhancing binding affinity to biological receptors, while the difluoroethoxy group introduces fluorine atoms that can modulate metabolic stability and bioavailability.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced pharmacokinetic profiles. The introduction of fluorine atoms into organic molecules often leads to increased lipophilicity, reduced metabolic clearance, and improved binding affinity. 3-amino-4-(2,2-difluoroethoxy)benzoic acid exemplifies this trend, as the 2,2-difluoroethoxy group is expected to contribute to these desirable properties. This has prompted researchers to explore its potential as a lead compound in the development of novel therapeutic agents.
One of the most compelling aspects of 3-amino-4-(2,2-difluoroethoxy)benzoic acid is its structural similarity to known bioactive molecules. For instance, benzoic acid derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and antioxidant properties. The additional functional groups in 3-amino-4-(2,2-difluoroethoxy)benzoic acid may expand its biological spectrum by interacting with different target proteins or enzymes. Preliminary computational studies suggest that this compound could exhibit inhibitory activity against various enzymes involved in inflammatory pathways.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SARs) in drug design. 3-amino-4-(2,2-difluoroethoxy)benzoic acid provides an excellent scaffold for SAR studies due to its well-defined functional groups and predictable reactivity. By systematically modifying one or more substituents, researchers can fine-tune its biological activity to achieve desired therapeutic effects. This approach has already been successfully applied in the development of other fluorinated benzoic acid derivatives used in treating neurological disorders and cancer.
The synthesis of 3-amino-4-(2,2-difluoroethoxy)benzoic acid presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms typically requires specialized synthetic methodologies to ensure high yield and purity. However, advances in fluorination techniques have made it possible to incorporate fluorine into complex organic molecules with greater ease. Researchers have reported efficient synthetic routes that involve multi-step reactions starting from commercially available precursors such as benzoic acid or aniline derivatives.
Once synthesized, 3-amino-4-(2,2-difluoroethoxy)benzoic acid can be subjected to various biochemical assays to evaluate its potency and selectivity against potential targets. High-throughput screening (HTS) technologies have become indispensable in this process, allowing researchers to rapidly test thousands of compounds for their biological activity. If promising results are obtained from these assays, further characterization using spectroscopic methods such as NMR spectroscopy and mass spectrometry can provide insights into its molecular interactions.
The pharmacokinetic properties of 3-amino-4-(2,2-difluoroethoxy)benzoic acid are also a critical area of investigation. In vitro studies using cell culture models can assess its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for predicting how the compound will behave in vivo and for identifying any potential liabilities that need to be addressed before moving into clinical trials. Additionally, computational modeling techniques such as molecular dynamics simulations can provide detailed insights into how the compound interacts with biological membranes and target proteins.
In conclusion,3-amino-4-(2,2-difluoroethoxy)benzoic acid (CAS No. 1178372-80-9) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its incorporation into drug discovery pipelines holds promise for developing novel therapeutic agents with improved efficacy and pharmacokinetic profiles. As research continues to uncover new applications for fluorinated benzoic acid derivatives,3-amino-4-(2,2-difluoroethoxy)benzoic acid is likely to play an important role in shaping the future of medicinal chemistry.
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